molecular formula C6H7ClN4 B14063698 7-chloro-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole CAS No. 101948-27-0

7-chloro-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole

Cat. No.: B14063698
CAS No.: 101948-27-0
M. Wt: 170.60 g/mol
InChI Key: NIJMWACJAMCRMF-UHFFFAOYSA-N
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Description

7-chloro-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole is a heterocyclic compound that belongs to the class of pyrazolotriazoles This compound is characterized by its unique structure, which includes a pyrazole ring fused with a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with hydrazine hydrate and a chlorinating agent such as thionyl chloride. The reaction is carried out under reflux conditions, leading to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

7-chloro-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-chloro-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of 7-chloro-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as apoptosis induction in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

101948-27-0

Molecular Formula

C6H7ClN4

Molecular Weight

170.60 g/mol

IUPAC Name

7-chloro-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole

InChI

InChI=1S/C6H7ClN4/c1-3-5(7)6-8-4(2)10-11(6)9-3/h9H,1-2H3

InChI Key

NIJMWACJAMCRMF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC(=NN2N1)C)Cl

Origin of Product

United States

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